REACTION_SMILES
|
[CH3:20][C:21](=[O:22])[O-:23].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[CH3:30][OH:31].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[NH4+:19].[O:1]=[C:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][c:10]1[c:11]([F:18])[cH:12][c:13]([F:17])[c:14]([F:16])[cH:15]1>>[C:2](=[CH:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])([CH2:9][c:10]1[c:11]([F:18])[cH:12][c:13]([F:17])[c:14]([F:16])[cH:15]1)[NH2:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)Cc1cc(F)c(F)cc1F
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C=C(N)Cc1cc(F)c(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:20][C:21](=[O:22])[O-:23].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[CH3:30][OH:31].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[NH4+:19].[O:1]=[C:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][c:10]1[c:11]([F:18])[cH:12][c:13]([F:17])[c:14]([F:16])[cH:15]1>>[C:2](=[CH:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])([CH2:9][c:10]1[c:11]([F:18])[cH:12][c:13]([F:17])[c:14]([F:16])[cH:15]1)[NH2:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)Cc1cc(F)c(F)cc1F
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C=C(N)Cc1cc(F)c(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |